N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine
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Overview
Description
N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine typically involves the reaction of naphthalen-1-ylmethylamine with 1H-indazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of naphthalen-1-ylmethyl-1H-indazol-5-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
N-(naphthalen-1-ylmethyl)-1H-indazole: Similar structure but lacks the amine group.
N-(naphthalen-1-ylmethyl)-1H-pyrazole: Contains a pyrazole ring instead of an indazole ring.
N-(naphthalen-1-ylmethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indazole ring.
Uniqueness: N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine is unique due to the presence of both the naphthalene and indazole moieties, which confer specific chemical and biological properties. The combination of these two moieties can result in enhanced bioactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-2-7-17-13(4-1)5-3-6-14(17)11-19-16-8-9-18-15(10-16)12-20-21-18/h1-10,12,19H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORSCDZMPMBDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=CC4=C(C=C3)NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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